molecular formula C6H7NS B14648375 3-Isothiocyanatocyclopent-1-ene CAS No. 52566-12-8

3-Isothiocyanatocyclopent-1-ene

Cat. No.: B14648375
CAS No.: 52566-12-8
M. Wt: 125.19 g/mol
InChI Key: IPYJKOKYENZEMN-UHFFFAOYSA-N
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Description

3-Isothiocyanatocyclopent-1-ene is an organic compound that belongs to the class of isothiocyanates, which are known for their diverse chemical reactivity and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Isothiocyanatocyclopent-1-ene can be synthesized through several methods. One common approach involves the reaction of cyclopentene with thiophosgene in the presence of a base. Another method includes the use of isocyanides and elemental sulfur under catalytic conditions, which provides a more sustainable and less toxic route .

Industrial Production Methods

Industrial production of isothiocyanates typically involves the use of thiophosgene or its derivatives. due to the toxic nature of these reagents, alternative methods using safer reagents like elemental sulfur and amines are being explored .

Chemical Reactions Analysis

Types of Reactions

3-Isothiocyanatocyclopent-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Isothiocyanatocyclopent-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or pathways.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Isothiocyanatocyclopent-1-ene involves its reactivity with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which can interact with amino acids in proteins, thereby affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isothiocyanatocyclopent-1-ene is unique due to its combination of a cyclopentene ring and an isothiocyanate group, which imparts distinct chemical reactivity and potential biological activities not found in simpler isothiocyanates or cycloalkenes .

Properties

CAS No.

52566-12-8

Molecular Formula

C6H7NS

Molecular Weight

125.19 g/mol

IUPAC Name

3-isothiocyanatocyclopentene

InChI

InChI=1S/C6H7NS/c8-5-7-6-3-1-2-4-6/h1,3,6H,2,4H2

InChI Key

IPYJKOKYENZEMN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)N=C=S

Origin of Product

United States

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